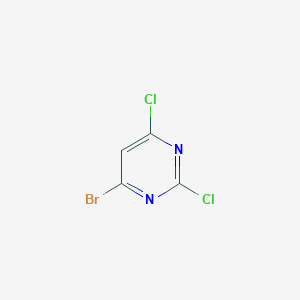
4-Bromo-2,6-dichloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-dichloropyrimidine is a chemical compound with the molecular formula C4HBrCl2N2 . It is a solid substance and should be stored at -20°C, sealed, and away from moisture .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Bromo-2,6-dichloropyrimidine, has been a topic of interest in medicinal chemistry due to their wide range of pharmacological applications . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored . For example, halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis
The molecular weight of 4-Bromo-2,6-dichloropyrimidine is 227.87 . The InChI code is 1S/C4HBrCl2N2/c5-2-1-3(6)9-4(7)8-2/h1H .Chemical Reactions Analysis
The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
4-Bromo-2,6-dichloropyrimidine is a solid substance . It has a boiling point of 277.3±20.0 C at 760 mmHg .Applications De Recherche Scientifique
Pharmacologically Active Decorated Six-Membered Diazines
4-Bromo-2,6-dichloropyrimidine is a type of diazine, which is a widespread two-nitrogen containing compound in nature . Diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis of Pyrimidine Derivatives
4-Bromo-2,6-dichloropyrimidine can be used as a starting material for the synthesis of new pyrimidine derivatives . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Modulation of Myeloid Leukemia
Pyrimidine derivatives, including 4-Bromo-2,6-dichloropyrimidine, have been applied in therapeutic disciplines due to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia .
Treatment of Breast Cancer and Idiopathic Pulmonary Fibrosis
4-Bromo-2,6-dichloropyrimidine has been used in the treatment of breast cancer and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Activities
4-Bromo-2,6-dichloropyrimidine has been used in the development of antimicrobial and antifungal drugs .
Synthesis of Positive Allosteric Modulators for GABA B Receptors
5-Bromo-2,4-dichloropyrimidine, a similar compound to 4-Bromo-2,6-dichloropyrimidine, may be employed as a starting reagent for the synthesis of positive allosteric modulators for GABA B receptors .
Mécanisme D'action
While the specific mechanism of action for 4-Bromo-2,6-dichloropyrimidine is not mentioned in the search results, pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .
Safety and Hazards
4-Bromo-2,6-dichloropyrimidine is considered hazardous. It causes severe skin burns and eye damage . It should be handled with protective gloves, protective clothing, eye protection, and face protection . If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing .
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2,6-dichloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2/c5-2-1-3(6)9-4(7)8-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJOXAJZKPHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichloropyrimidine | |
CAS RN |
98519-66-5 |
Source


|
| Record name | 4-bromo-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)
![2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2632030.png)
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/no-structure.png)
![2-Methyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2632037.png)
![1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2632038.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2632040.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2632041.png)
![5-(4-fluorophenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2632042.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2632046.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2632051.png)